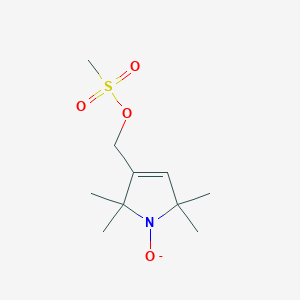

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

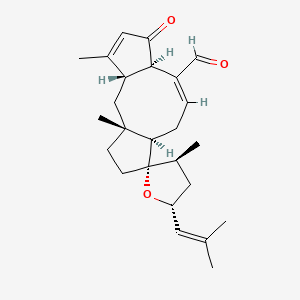

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose (5-O-TBDMS-2,3-O-IPR-D-ribofuranose) is a silylated sugar derivative of D-ribofuranose that is used in various scientific research applications. It is a useful reagent in organic synthesis due to its stability and versatility, and is used in the synthesis of carbohydrates, glycosides, and other compounds. 5-O-TBDMS-2,3-O-IPR-D-ribofuranose has been used in a variety of scientific research applications due to its unique structure and properties.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive cADPR Derivatives

This compound plays a significant role in the synthesis of new bioactive cyclic adenosine diphosphate ribose (cADPR) derivatives . Due to the chemical instability at the N1 glycosidic bond, new bioactive cADPR derivatives have been synthesized .

Creation of cIDPR Analogues

The compound is used in the creation of cyclic inosine diphosphate ribose (cIDPR) analogues . One of the most interesting analogues is the cIDPR, in which the hypoxanthine replaced adenosine .

Synthesis of Antiviral Nucleoside Analogs

“5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose” is an indispensable constituent within biomedicine, profoundly influencing the synthesis of numerous pharmaceutical agents, especially antiviral nucleoside analogs .

Development of Distinct Pharmacological Compounds

This compound is extensively utilized within the realm of compound, exhibiting a multiplicity of diverse and intricate applications in the research and development of distinct pharmacological compounds . These compounds are precisely designed to target malignant neoplasms, viral afflictions as well as inflammatory maladies .

HIV and Herpes Simplex Virus Treatments

The compound is used in HIV, herpes simplex virus treatments . It plays a vital role in the creation of nucleoside analogs used to treat these viral infections .

Cancer Treatments

It also plays a significant role in select cancer treatments . The compound is used in the creation of nucleoside analogs used in cancer treatments .

Mecanismo De Acción

Target of Action

It is known to be a crucial intermediate in the creation of antiviral and antitumor medicines , suggesting that its targets may include viral proteins or cancer cell pathways.

Mode of Action

It is a stereoselective, unsubstituted aryl group , which suggests it may interact with its targets through specific stereochemical interactions

Biochemical Pathways

, its role as an intermediate in the synthesis of antiviral and antitumor agents implies it may be involved in pathways related to viral replication or cancer cell proliferation.

Result of Action

Given its use in the synthesis of antiviral and antitumor agents , it may contribute to the inhibition of viral replication or cancer cell growth.

Propiedades

IUPAC Name |

(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3/t9-,10-,11-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLRGSYXWAKGJM-KBIHSYGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)